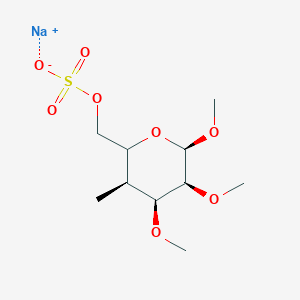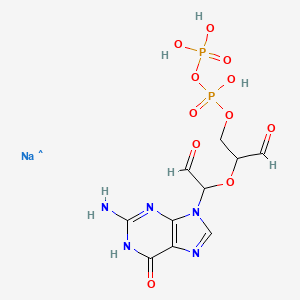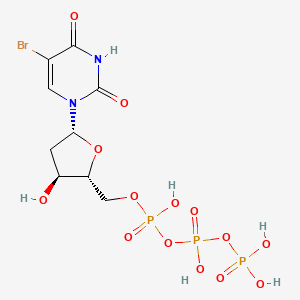
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Overview
Description
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt: is a synthetic nucleoside analog used extensively in molecular biology and biochemistry. It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a bromine atom, and the ribose sugar is replaced by deoxyribose. This compound is primarily used for incorporation into DNA to study cell proliferation, DNA synthesis, and mutagenesis .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is DNA . It is a thymidine analog and is incorporated into DNA in place of thymidine . It is used for studying normal and tumor cell proliferation profiles .
Mode of Action
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is used as a labeling substrate for terminal deoxynucleotidyl transferase (TdT) reactions or for DNA synthesis . It is also used as an effective mutagenic agent . The compound is incorporated into DNA during the S-phase of the cell cycle .
Biochemical Pathways
The compound affects the DNA synthesis pathway. It is incorporated into DNA in place of thymidine, which can then be detected by immunological techniques . This allows for the study of cell proliferation profiles, both in normal and tumor cells .
Result of Action
The incorporation of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt into DNA allows for the study of cell proliferation profiles . It can be used to label DNA, which can then be detected by immunological techniques . This can provide valuable information about the rate of cell division in both normal and tumor cells .
Action Environment
The action of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt may be influenced by environmental factors such as temperature and light, as it may be heat and light sensitive . The compound is typically stored at -20°C .
Biochemical Analysis
Biochemical Properties
5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It is used for incorporation into DNA for studying normal and tumor cell proliferation profiles . It may be used as a labeling substrate for terminal deoxynucleotidyl transferase (TdT) reactions or for DNA synthesis . It is also used as an effective mutagenic agent .
Cellular Effects
The effects of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt on various types of cells and cellular processes are profound. It influences cell function by being incorporated into DNA during the S phase of the cell cycle . This allows for the study of cell proliferation in living tissues . It can also be used to label cells in the S-phase of the cell cycle .
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules and changes in gene expression. During the S phase of the cell cycle (when DNA replication occurs), it can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells .
Metabolic Pathways
It is known to be incorporated into DNA, suggesting that it interacts with enzymes involved in DNA synthesis .
Subcellular Localization
The subcellular localization of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is likely to be in the nucleus, given its role in DNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the following steps:
Bromination: The starting material, 2’-deoxyuridine, undergoes bromination at the 5th position of the uracil ring using bromine or a brominating agent such as N-bromosuccinimide.
Phosphorylation: The brominated product, 5-Bromo-2’-deoxyuridine, is then phosphorylated to form the triphosphate derivative. This step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Sodium Salt Formation: The final step involves the conversion of the triphosphate derivative to its sodium salt form by neutralizing with sodium hydroxide or sodium bicarbonate.
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using controlled conditions to ensure high yield and purity.
Efficient phosphorylation: using automated synthesizers to handle large volumes.
Purification and crystallization: to obtain the sodium salt form with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2’-deoxyuridine 5’-triphosphate can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The triphosphate group can undergo hydrolysis to form the corresponding diphosphate and monophosphate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological systems.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Performed under acidic or basic conditions, depending on the desired product.
Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Products: Various nucleoside analogs with different functional groups.
Hydrolysis Products: 5-Bromo-2’-deoxyuridine diphosphate and 5-Bromo-2’-deoxyuridine monophosphate.
Scientific Research Applications
Chemistry:
DNA Labeling: Used as a labeling substrate for terminal deoxynucleotidyl transferase reactions to study DNA synthesis and repair.
Mutagenesis: Acts as an effective mutagenic agent by incorporating into DNA and causing mutations.
Biology:
Cell Proliferation Studies: Incorporated into DNA to study normal and tumor cell proliferation profiles.
Apoptosis Assays: Used to label cleaved DNA ends in apoptosis assays.
Medicine:
Cancer Research: Utilized in studies to understand the mechanisms of cancer cell proliferation and to develop potential therapeutic strategies.
Industry:
Comparison with Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer research and as a chemotherapeutic agent.
2’-Deoxyuridine: The non-brominated analog used in various biochemical studies.
5-Bromouridine: A similar compound with a ribose sugar instead of deoxyribose.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the 5th position makes 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt unique, as it allows for specific labeling and detection in DNA studies.
Triphosphate Group: The triphosphate group enables its incorporation into DNA, making it a valuable tool for studying DNA synthesis and repair.
Properties
IUPAC Name |
[[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCQNFLEGAHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102212-99-7 | |
| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: BrdUTP is a thymidine analog, which means it is structurally similar to the natural DNA building block, deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can incorporate BrdUTP in place of dTTP. [, , , ]
A: Once incorporated, BrdUTP can be detected using antibodies specific to BrdU. These antibodies can be tagged with fluorescent dyes or enzymes, allowing for visualization and quantification of newly synthesized DNA. [, ]
A: While generally considered non-radioactive, BrdUTP incorporation can have some downstream effects. These include potential alterations in DNA structure, replication fidelity, and gene expression. [, , ] One study showed that BrdUTP incorporation can lead to increased sensitivity to UV light, leading to DNA strand breaks. [] This property is utilized in techniques like selective DNA strand break induction by photolysis (SBIP) for studying DNA replication.
ANone: The molecular formula of BrdUTP is C9H13BrN3O14P3Na3. The molecular weight is 608.0 g/mol. Spectroscopic data is not explicitly provided in the research papers.
A: BrdUTP is commonly used to identify cells in the S phase of the cell cycle, which is when DNA replication occurs. By incorporating BrdUTP into newly synthesized DNA, researchers can specifically label and quantify proliferating cells. [, , ]
A: While not a direct marker of apoptosis, BrdUTP can be used in conjunction with other techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to label DNA strand breaks. [, ] This allows for the simultaneous detection of apoptotic cells and cells undergoing DNA replication in the same sample.
A: BrdUTP can be incorporated into DNA probes for in situ hybridization experiments. [] The incorporated BrdU can then be detected using specific antibodies, enabling the visualization and localization of specific DNA or RNA sequences within cells or tissues.
A: Yes, BrdUTP incorporation can be used to assess DNA repair synthesis in cells treated with DNA damaging agents. [] By measuring the amount of BrdU incorporated into DNA after damage, researchers can evaluate the efficiency of DNA repair mechanisms.
ANone: The provided research papers do not cover computational chemistry or modeling aspects of BrdUTP.
A: The bromine atom in BrdUTP provides a unique epitope that antibodies can specifically recognize. [] This allows for the selective detection of BrdU-labeled DNA even in the presence of unlabeled DNA.
ANone: The provided research papers primarily focus on the scientific applications of BrdUTP and do not delve into SHE regulations specifically.
A: BrdUTP is frequently used in cell-based assays to label newly synthesized DNA in living cells. [, ] This allows for the study of cell cycle progression, cell proliferation rates, and the effects of various treatments on DNA replication.
A: BrdUTP has been used in various animal models, including mice, rats, and hamsters, to study cell proliferation and tissue regeneration in vivo. [, , ] For example, BrdUTP labeling has been employed to investigate neurogenesis in the hippocampus of mice following brain injury.
A: Research has shown that cells can develop resistance to BrdUTP, often through alterations in thymidine kinase (TK) activity, the enzyme responsible for phosphorylating BrdU to BrdUTP. [] Some studies have selected for BrdU-resistant cell lines by gradually increasing the BrdU concentration in the culture medium. These resistant lines often exhibit reduced TK activity or mutations in the TK gene, rendering them less sensitive to the cytotoxic effects of BrdU.
ANone: The provided papers do not focus on the toxicological data of BrdUTP.
ANone: Drug delivery and targeting strategies are not discussed in the provided research papers.
A: The use of BrdUTP as a biomarker for cell proliferation has been explored in various contexts. [, , ] For instance, BrdUTP labeling has been used to assess the efficacy of anti-cancer treatments by monitoring the reduction in tumor cell proliferation.
ANone: Several methods are available to detect and quantify BrdU incorporation:
ANone: The provided research papers do not cover the environmental impact of BrdUTP.
ANone: The research papers provided do not delve into the dissolution and solubility of BrdUTP in various media.
ANone: Analytical method validation for BrdUTP is not discussed in detail within the provided research papers.
ANone: The research papers provided do not include specific information about quality control and assurance for BrdUTP.
ANone: The provided research papers do not address the immunogenicity of BrdUTP.
ANone: The research papers do not provide information on BrdUTP interactions with drug transporters.
ANone: The research papers provided do not discuss BrdUTP's impact on drug-metabolizing enzymes.
ANone: The research papers primarily focus on BrdUTP's application in studying biological processes and do not delve into its biocompatibility or biodegradability.
A: Yes, alternatives to BrdUTP for labeling DNA include:* [3H]Thymidine: A radioactive precursor that incorporates into DNA, but requires handling precautions due to radioactivity. []* EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog detected by click chemistry, offering faster and simpler detection compared to BrdU.
ANone: The research papers provided do not discuss recycling and waste management strategies for BrdUTP.
A: The research highlights the importance of appropriate research infrastructure and resources, such as:* Access to cell culture facilities: For in vitro experiments using BrdUTP to label DNA in cultured cells. [, , ]* Microscopy and Imaging equipment: To visualize and analyze BrdU-labeled cells and tissues. [, , ]* Flow cytometry: For high-throughput analysis of BrdU incorporation in cell populations. [, , ]* Molecular biology techniques: Such as PCR and DNA sequencing, for analyzing BrdU-labeled DNA. [, ]
ANone: The research papers provided do not delve into the historical context and milestones of BrdUTP.
A: The research highlights the interdisciplinary nature of BrdUTP applications, spanning fields like:* Molecular Biology: Studying DNA replication, repair, and transcription. [, , ]* Cell Biology: Investigating cell cycle progression, proliferation, and apoptosis. [, , ]* Developmental Biology: Tracking cell lineage and fate mapping during development. [, ]* Neuroscience: Analyzing neurogenesis and neuronal proliferation in the brain. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


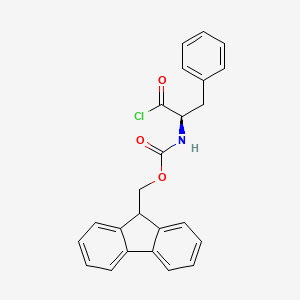

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)
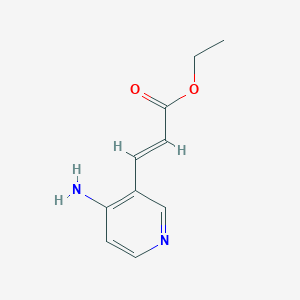
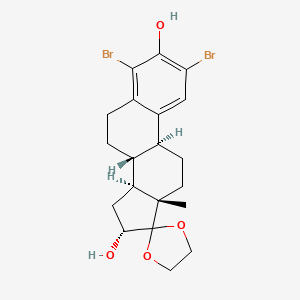
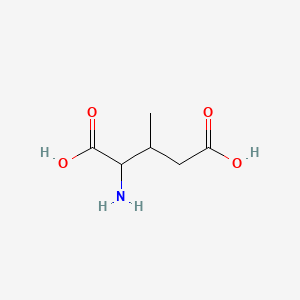
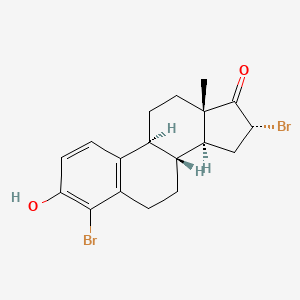
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
